molecular formula C13H20N4O2S B15122280 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine

4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B15122280
M. Wt: 296.39 g/mol
InChI Key: ZHORKTCKRUGVPE-UHFFFAOYSA-N
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Description

4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperidine and morpholine under specific conditions. One common method involves the use of hydrazonoyl halides as precursors . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Scientific Research Applications

4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways . For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of the thiadiazole ring with piperidine and morpholine moieties enhances its potential as a versatile therapeutic agent .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C13H20N4O2S/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3

InChI Key

ZHORKTCKRUGVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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